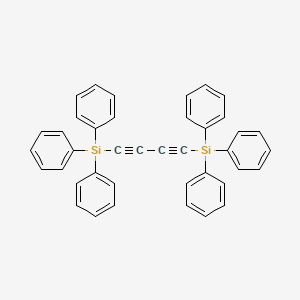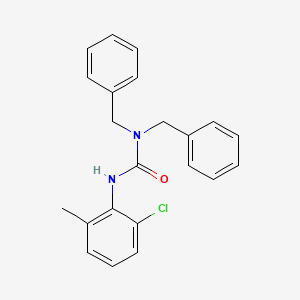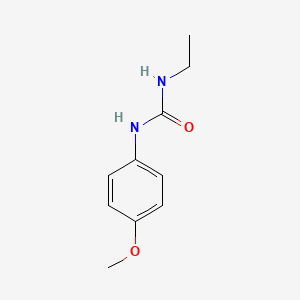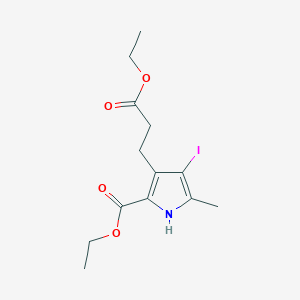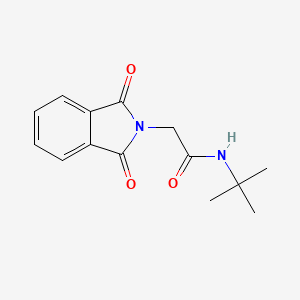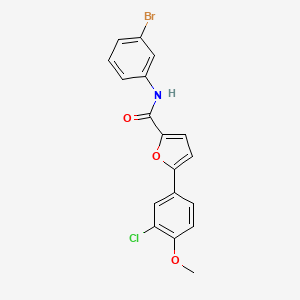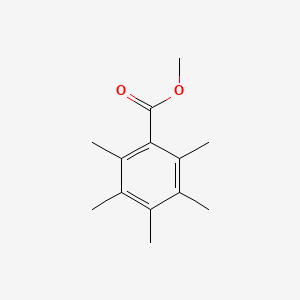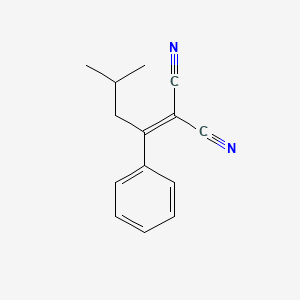
2-(3-Methyl-1-phenylbutylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1-phenylbutylidene)malononitrile is an organic compound with the molecular formula C13H12N2. It is a derivative of malononitrile, which is widely used in organic synthesis due to its reactivity and versatility. This compound is of interest in various fields of scientific research, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-phenylbutylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing carbon acid compounds with aldehydes or ketones in the presence of a base. For this compound, the reaction involves the condensation of 3-methyl-1-phenylbutanal with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-1-phenylbutylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-Methyl-1-phenylbutylidene)malononitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-1-phenylbutylidene)malononitrile involves its reactivity as a nucleophile and electrophile. In the Knoevenagel condensation reaction, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones to form a carbon-carbon double bond . This reactivity is facilitated by the presence of the malononitrile group, which stabilizes the intermediate enolate ion.
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: The parent compound, used widely in organic synthesis.
Benzylidenemalononitrile: Another derivative used in the synthesis of various organic compounds.
Cyclopentylidenemalononitrile: A related compound with similar reactivity.
Uniqueness
2-(3-Methyl-1-phenylbutylidene)malononitrile is unique due to the presence of the 3-methyl-1-phenylbutylidene group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(3-methyl-1-phenylbutylidene)propanedinitrile |
InChI |
InChI=1S/C14H14N2/c1-11(2)8-14(13(9-15)10-16)12-6-4-3-5-7-12/h3-7,11H,8H2,1-2H3 |
Clave InChI |
KHRRFSXZJNTQMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=C(C#N)C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



